molecular formula C6H14N2 B1314340 1-Ethylpyrrolidin-3-amine CAS No. 7791-89-1

1-Ethylpyrrolidin-3-amine

Cat. No. B1314340
CAS RN: 7791-89-1
M. Wt: 114.19 g/mol
InChI Key: GOLVGZOPWLLUSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Ethylpyrrolidin-3-amine involves a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The nitrogen atom in such structures is typically sp3-hybridized .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethylpyrrolidin-3-amine are not detailed in the search results, pyrrolidine derivatives are known to be versatile in chemical reactions .


Physical And Chemical Properties Analysis

1-Ethylpyrrolidin-3-amine is described as a stable compound under normal conditions . Its physical form, solubility, and other properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Antioxidant Activity

1-Ethylpyrrolidin-3-amine has been explored for its potential in synthesizing various derivatives with notable antioxidant activity. A study demonstrated the synthesis of N-Aminomethyl derivatives of ethosuximide and pufemide anticonvulsants using a process involving aminomethylation. The resulting compounds exhibited significant antioxidant activity and influenced certain parameters of the blood coagulation system (Hakobyan et al., 2020).

Pharmaceutical Applications

The compound has been utilized in the discovery and development of pharmaceuticals. For instance, it played a role in the structure-activity relationship study of calcilytic compounds, leading to the discovery of potent calcium-sensing receptor (CaR) antagonists (Yang et al., 2005). Moreover, it was involved in the synthesis of radioactive labelled raclopride, a specific dopamine-D2 receptor ligand used in positron emission tomography (PET) studies of the human brain (Ehrin et al., 1987).

Chemical Synthesis and Reactivity

1-Ethylpyrrolidin-3-amine has shown significant reactivity in various chemical synthesis processes. In one study, its reaction with benzophenone using a specific lithiation process resulted in enantio-enriched products, indicating its potential in stereochemical synthesis (Kessar et al., 2007). Additionally, the compound was used in a study to investigate the mechanism of amide formation by carbodiimide in aqueous media (Nakajima & Ikada, 1995).

Medicinal Chemistry

In medicinal chemistry, 1-Ethylpyrrolidin-3-amine has been instrumental in synthesizing new compounds with antibacterial properties. A study highlighted the synthesis of pyridonecarboxylic acids, demonstrating potent antibacterial activity, using a cyclic amino group substitution process (Egawa et al., 1984).

Biomedical Applications

The compound has also found applications in biomedical research. For instance, it was used in a study focusing on crosslinking antibodies on amine-functionalized platforms for immunodiagnostic applications. This research emphasized the efficiency and potential of EDC-based amine-carboxyl coupling in various experimental conditions (Vashist, 2012).

Safety And Hazards

In case of skin contact with 1-Ethylpyrrolidin-3-amine, it is advised to wash immediately with plenty of soap and water . If ingested or inhaled, medical attention should be sought . It is also recommended to avoid heat and flames .

properties

IUPAC Name

1-ethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-8-4-3-6(7)5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLVGZOPWLLUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511766
Record name 1-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyrrolidin-3-amine

CAS RN

7791-89-1
Record name 1-Ethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpyrrolidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CA Valdez, D Lam, V Lao, A Subramanian, HA Enright… - Tetrahedron, 2023 - Elsevier
An improved method for the synthesis of hydroxyiminoacetamide-based oximes, compounds rhat hold great promise as centrally-active nerve agent antidotes, is described. The method …
Number of citations: 3 www.sciencedirect.com
J Zhou, M Ji, H Yao, R Cao, H Zhao, X Wang… - Organic & …, 2018 - pubs.rsc.org
… -1(2H)-yl)methyl)-2-fluorobenzoic acid (120 mg, 0.38 mmol), HBTU (286 mg, 0.76 mmol), HOBt (103 mg, 0.76 mmol), DIEA (0.33 mL, 1.9 mmol) and 1-ethylpyrrolidin-3-amine 2,2,2-…
Number of citations: 47 pubs.rsc.org

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